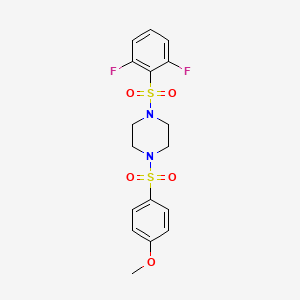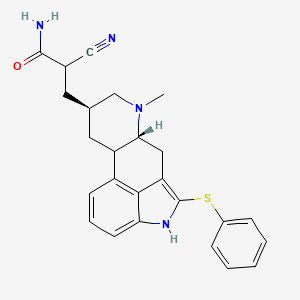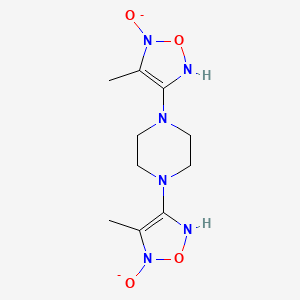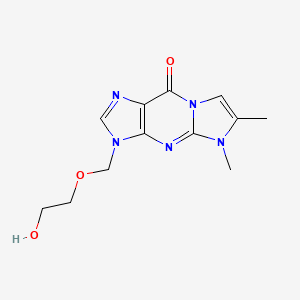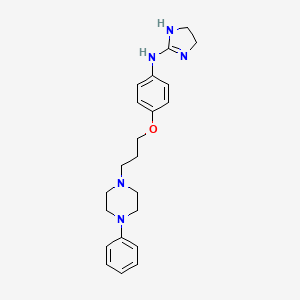
Fluorfenidine F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorfenidine F-18 is a radiopharmaceutical compound labeled with the radioactive isotope Fluorine-18. This compound is primarily used in positron emission tomography (PET) imaging, a powerful diagnostic tool in medical imaging. This compound is known for its high sensitivity and specificity in detecting various physiological and pathological processes within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorfenidine F-18 is typically synthesized through nucleophilic substitution reactions. The most common method involves the use of [^18F]fluoride ions, which are produced in a cyclotron. The [^18F]fluoride ions are then used to substitute a leaving group in a precursor molecule, resulting in the formation of the desired radiopharmaceutical compound .
Industrial Production Methods
The industrial production of this compound involves several steps, including the production of [^18F]fluoride ions, the synthesis of the precursor molecule, and the radiolabeling process. The production of [^18F]fluoride ions is achieved through the bombardment of a target material, such as enriched [^18O]water, with protons in a cyclotron. The resulting [^18F]fluoride ions are then purified and used in the radiolabeling process .
Chemical Reactions Analysis
Types of Reactions
Fluorfenidine F-18 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in the synthesis of this compound, where [^18F]fluoride ions replace a leaving group in the precursor molecule.
Electrophilic Fluorination: This reaction involves the use of electrophilic fluorinating agents to introduce the [^18F]fluoride ion into the molecule.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is obtained in high radiochemical purity and specific activity, making it suitable for use in PET imaging .
Scientific Research Applications
Fluorfenidine F-18 has a wide range of scientific research applications, including:
Mechanism of Action
Fluorfenidine F-18 exerts its effects through its radioactive decay, which emits positrons. These positrons interact with electrons in the body, resulting in the emission of gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the physiological and pathological processes within the body . The uptake of this compound is influenced by blood flow and metabolic activity, making it a highly sensitive tracer for detecting abnormalities .
Comparison with Similar Compounds
Fluorfenidine F-18 is compared with other similar radiopharmaceutical compounds, such as:
[^18F]Fluorodeoxyglucose (FDG): Widely used in PET imaging for cancer detection, FDG is a glucose analog that highlights areas of high glucose metabolism.
[^18F]Fluorodopa (F-DOPA): Used in imaging dopamine metabolism, F-DOPA is valuable in the diagnosis of neurological disorders.
[^18F]Fluorothymidine (FLT): This compound is used to image cellular proliferation, making it useful in cancer research.
This compound is unique in its specific applications and properties, offering distinct advantages in certain diagnostic and research scenarios.
Properties
CAS No. |
917894-12-3 |
|---|---|
Molecular Formula |
C17H19ClFN3S2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[2-chloro-5-(2-(18F)fluoranylethylsulfanyl)phenyl]-1-methyl-1-(3-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C17H19ClFN3S2/c1-22(12-4-3-5-13(10-12)23-2)17(20)21-16-11-14(24-9-8-19)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21)/i19-1 |
InChI Key |
ZLUFXVJXYLAVEN-AWDFDDCISA-N |
Isomeric SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCC[18F])Cl)N |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SCCF)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


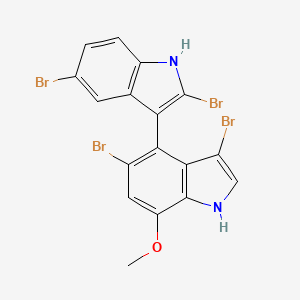
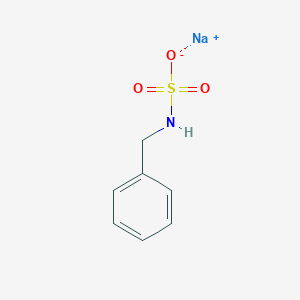

![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
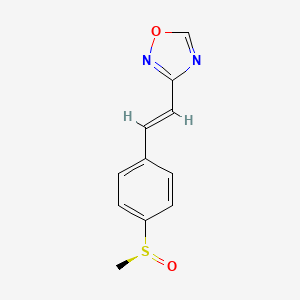
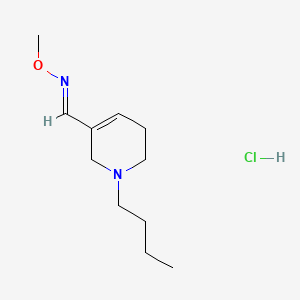
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
